molecular formula C10H5F3N2O3 B1420423 5-Nitro-6-(trifluoromethoxy)quinoline CAS No. 1133115-83-9

5-Nitro-6-(trifluoromethoxy)quinoline

Cat. No.: B1420423
CAS No.: 1133115-83-9
M. Wt: 258.15 g/mol
InChI Key: UXFDSUZDFANKFP-UHFFFAOYSA-N
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Description

5-Nitro-6-(trifluoromethoxy)quinoline is a chemical compound with the molecular formula C10H5F3N2O3 and a molecular weight of 258.16 g/mol It is characterized by the presence of a nitro group at the 5-position and a trifluoromethoxy group at the 6-position on a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-6-(trifluoromethoxy)quinoline typically involves the nitration of 6-(trifluoromethoxy)quinoline. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the quinoline ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-6-(trifluoromethoxy)quinoline can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such transformations are less commonly reported.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 5-Amino-6-(trifluoromethoxy)quinoline.

    Substitution: Various substituted quinolines depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the quinoline ring.

Scientific Research Applications

5-Nitro-6-(trifluoromethoxy)quinoline has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of the nitro group is often associated with bioactivity.

    Medicine: Explored for its potential as a pharmaceutical intermediate. Compounds with quinoline structures are known for their therapeutic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Nitro-6-(trifluoromethoxy)quinoline is not fully elucidated. compounds with similar structures often exert their effects through interactions with biological macromolecules such as proteins and nucleic acids. The nitro group can undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

    5-Nitroquinoline: Lacks the trifluoromethoxy group, making it less hydrophobic and potentially altering its biological activity.

    6-(Trifluoromethoxy)quinoline: Lacks the nitro group, which may reduce its potential bioactivity compared to 5-Nitro-6-(trifluoromethoxy)quinoline.

    5-Amino-6-(trifluoromethoxy)quinoline: A reduced form of this compound, which may have different chemical and biological properties.

Uniqueness

This compound is unique due to the presence of both a nitro group and a trifluoromethoxy group on the quinoline ring. This combination of functional groups imparts distinct chemical properties, such as increased hydrophobicity and potential for bioreductive activation, which can influence its reactivity and biological activity .

Properties

IUPAC Name

5-nitro-6-(trifluoromethoxy)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3N2O3/c11-10(12,13)18-8-4-3-7-6(2-1-5-14-7)9(8)15(16)17/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFDSUZDFANKFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2[N+](=O)[O-])OC(F)(F)F)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674872
Record name 5-Nitro-6-(trifluoromethoxy)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133115-83-9
Record name 5-Nitro-6-(trifluoromethoxy)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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